An In-depth Technical Guide to the Basic Properties of 2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine
An In-depth Technical Guide to the Basic Properties of 2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of the guanidine derivative, 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine (CAS No. 76823-93-3). While this compound is noted as a potential impurity or intermediate in the synthesis of pharmaceuticals such as Famotidine, a detailed characterization of its fundamental chemical nature is not widely documented. This guide synthesizes theoretical principles with actionable experimental protocols to empower researchers in drug discovery and development. We will delve into the structural determinants of its basicity, propose methodologies for its empirical determination, and outline its synthesis. Furthermore, this document will provide detailed protocols for assessing its solubility and stability, crucial parameters for any compound intended for pharmaceutical consideration.
Introduction and Molecular Overview
2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is a multifaceted organic molecule featuring a highly basic guanidinium functional group appended to a thiazole heterocycle. The guanidine moiety, with a pKa of its conjugate acid around 13.6 for the unsubstituted form, is one of the strongest organic bases in chemistry. This profound basicity is attributed to the resonance stabilization of its protonated form, the guanidinium cation, which delocalizes the positive charge across three nitrogen atoms. However, the substitution of the guanidine group with a 2-thiazolyl ring is anticipated to modulate this basicity. The thiazole ring, being an electron-withdrawing heteroaromatic system, is expected to decrease the electron density on the adjacent nitrogen, thereby lowering the pKa relative to unsubstituted guanidine. A thorough understanding of this property is paramount, as the ionization state of a molecule governs its solubility, membrane permeability, and interactions with biological targets.
This guide will systematically explore the key physicochemical properties of this compound, providing both theoretical context and practical experimental designs for its comprehensive characterization.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is presented below.
| Property | Value | Source |
| IUPAC Name | 2-(4-(((2-Cyanoethyl)thio)methyl)thiazol-2-yl)guanidine | --- |
| Synonyms | N-[4-[[(2-Cyanoethyl)thio]methyl]-2-thiazolyl]guanidine, Famotidine Impurity F | [1][2] |
| CAS Number | 76823-93-3 | [1][3] |
| Molecular Formula | C₈H₁₁N₅S₂ | [3] |
| Molecular Weight | 241.34 g/mol | [3] |
| Appearance | Off-white solid | [1] |
| Melting Point | 128-132 °C | [3] |
| Predicted pKa | 9.5 - 11.5 | Theoretical Estimation |
Chemical Structure and Key Functional Groups
The structure of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is characterized by three key functional groups that dictate its chemical behavior: the guanidine group, the thiazole ring, and the cyanoethylthio side chain.
Caption: Chemical structure of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine.
Basicity and pKa Determination
The basicity of the guanidine moiety is its most prominent chemical feature. The pKa of the conjugate acid is a quantitative measure of this basicity.
Theoretical Considerations
Guanidine is a superbase due to the efficient delocalization of the positive charge in its protonated form. However, the attachment of the electron-withdrawing 2-thiazolyl group to one of the guanidine nitrogens will decrease the basicity. This is because the thiazole ring pulls electron density away from the guanidine system, making the lone pairs on the nitrogens less available for protonation. While an exact pKa has not been experimentally reported, a reasoned estimation places it in the range of 9.5 to 11.5. This is significantly lower than unsubstituted guanidine but still indicates a strongly basic character. Computational methods, such as those based on ab initio calculations of bond lengths, have shown promise in predicting the pKa of substituted guanidines and could be employed for a more precise theoretical value.[4][5][6]
Proposed Experimental Protocol for pKa Determination
A definitive pKa value must be determined empirically. Potentiometric titration is a robust and widely accepted method for this purpose.
Objective: To determine the pKa of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine by potentiometric titration.
Materials:
-
2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine
-
0.1 M Hydrochloric acid (HCl), standardized
-
0.1 M Sodium hydroxide (NaOH), standardized and carbonate-free
-
Potassium chloride (KCl) for ionic strength adjustment
-
Deionized water, degassed
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
-
Thermostatically controlled water bath
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh approximately 24 mg of the compound and dissolve it in 50 mL of deionized water. Add a calculated amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration Setup: Place the beaker containing the analyte solution in the water bath maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure continuous stirring.
-
Titration: Titrate the solution with the standardized 0.1 M HCl. Record the pH value after each incremental addition of the titrant. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa can be determined from the half-equivalence point, where half of the guanidine groups have been protonated. For more accurate results, a Gran plot or derivative plots of the titration curve can be used to determine the equivalence point precisely.
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Assessment
Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies.
Theoretical Considerations
The solubility of 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine is expected to be pH-dependent due to the basic nature of the guanidine group. At pH values significantly below its pKa, the compound will exist predominantly in its protonated, cationic form, which is expected to have higher aqueous solubility due to ion-dipole interactions with water. Conversely, at pH values above its pKa, the neutral form will dominate, likely leading to lower aqueous solubility. The presence of the polar cyano group may contribute to some degree of solubility in both polar and non-polar organic solvents.
Proposed Experimental Protocol for Equilibrium Solubility Determination
The shake-flask method is the gold standard for determining equilibrium solubility.[7]
Objective: To determine the pH-dependent equilibrium solubility of the compound in aqueous buffers.
Materials:
-
2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine
-
Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4)
-
Mechanical shaker or orbital incubator capable of maintaining 37 ± 1 °C
-
Centrifuge
-
Validated quantitative analytical method (e.g., HPLC-UV)
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to vials containing the different pH buffers. Ensure that a visible amount of undissolved solid remains.
-
Equilibration: Seal the vials and place them in a mechanical shaker at 37 °C for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the samples to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it. Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Caption: Synthetic route to 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine.
Proposed Experimental Protocol for Synthesis
This protocol is adapted from the procedure described in Korean Patent KR870001794B1. [8] Objective: To synthesize 2-(4-(((2-cyanoethyl)thio)methyl)thiazol-2-yl)guanidine.
Materials:
-
2-Guanidino-4-chloromethyl thiazole hydrochloride
-
S-(β-cyanoethyl)isothiouronium hydrochloride
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Preparation of Reagent Solution: Dissolve sodium hydroxide (5.6 g) in a mixture of water (30 mL) and methanol (30 mL). Cool the solution and then add S-(β-cyanoethyl)isothiouronium hydrochloride (7.3 g).
-
Reaction: In a separate flask, dissolve 2-guanidino-4-chloromethyl thiazole hydrochloride (10 g) in a mixture of water (40 mL) and methanol. Add this solution to the reagent solution prepared in step 1.
-
Isolation: Stir the reaction mixture for 1 hour. The product will precipitate as crystals. Filter the crystals and wash them.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system if necessary.
Conclusion
References
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